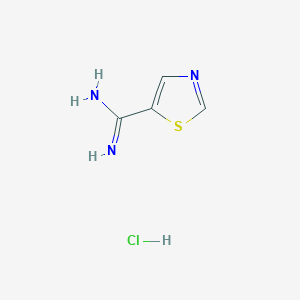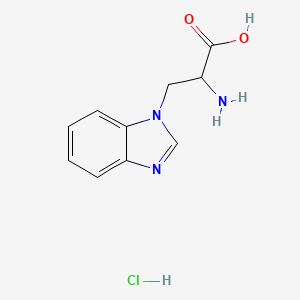
1,3-Thiazole-5-carboximidamide hydrochloride
Descripción general
Descripción
1,3-Thiazole-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazole-5-carboximidamide hydrochloride consists of a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The compound has a molecular weight of 163.63 .Aplicaciones Científicas De Investigación
Cancer Treatment Research
1,3-Thiazole-5-carboximidamide hydrochloride has been studied for its potential in cancer treatment. Chirigos et al. (1975) found that L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, related to 1,3-Thiazole-5-carboximidamide, showed a significantly higher percentage of long-term leukemic-free survivors in a murine leukemia model when used with 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect may be due to the immunostimulatory activity of the drug (Chirigos, Fuhrman, & Pryor, 1975).
Antimicrobial Activity
Compounds related to 1,3-Thiazole-5-carboximidamide hydrochloride have shown antimicrobial properties. For instance, synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides revealed that some synthesized compounds exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Synthesis of Bioactive Substances
1,3-Thiazole derivatives, including those similar to 1,3-Thiazole-5-carboximidamide hydrochloride, are of interest in synthesizing bioactive substances. Sinenko et al. (2016) highlighted the potential of these compounds in generating new derivatives with possible bioactive properties (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
Cardioprotective Activity
Some 1,3-Thiazole derivatives demonstrate cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and found that these compounds showed a moderate to high cardioprotective effect, with one compound, in particular, exhibiting significant activity (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).
Synthesis of Heterocyclic Compounds
1,3-Thiazole-5-carboximidamide hydrochloride and related compounds are used in the synthesis of diverse heterocyclic compounds. The synthesis of azolyl carboximidamides, which include thiazolyl substitutes, have been explored for applications in catalysis and as ligands for metal complexation (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-thiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-7-2-8-3;/h1-2H,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGSJATKXPPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-5-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)




![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)





